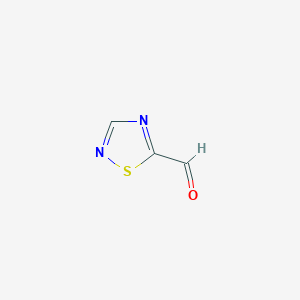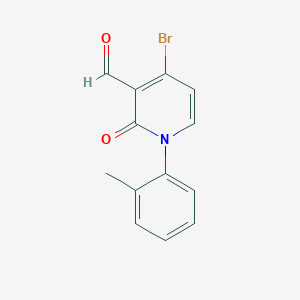
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromine atom at the 4th position, an oxo group at the 2nd position, an o-tolyl group at the 1st position, and a carbaldehyde group at the 3rd position of the dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4th position.
Functionalization with the o-tolyl group: This step may involve a Friedel-Crafts alkylation reaction where the dihydropyridine ring is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst.
Oxidation to form the oxo group: Oxidation of the dihydropyridine ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the carbaldehyde group: This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbaldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Condensation: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Condensation: Ammonia, primary amines, hydrazines, or hydroxylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dihydropyridines.
Condensation: Formation of imines, hydrazones, or oximes.
科学研究应用
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity can be harnessed in various industrial processes.
作用机制
The mechanism of action of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Chloro-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde is unique due to the specific combination of substituents on the dihydropyridine ring. The presence of the bromine atom, oxo group, o-tolyl group, and carbaldehyde group imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
4-bromo-1-(2-methylphenyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-9-4-2-3-5-12(9)15-7-6-11(14)10(8-16)13(15)17/h2-8H,1H3 |
InChI 键 |
FHRKNAWJCDOYQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C=CC(=C(C2=O)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



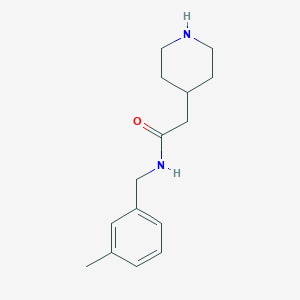
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
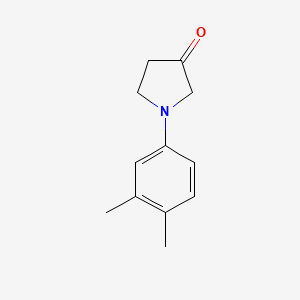
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
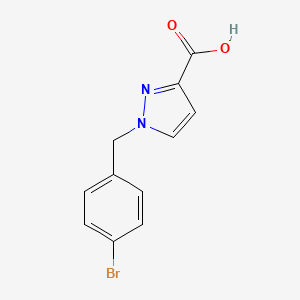
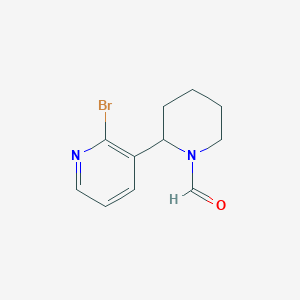
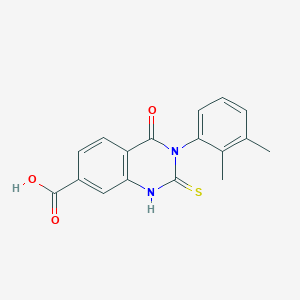
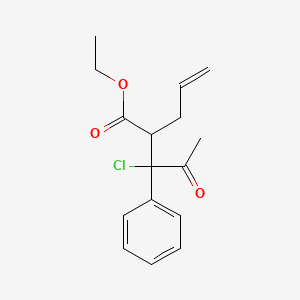
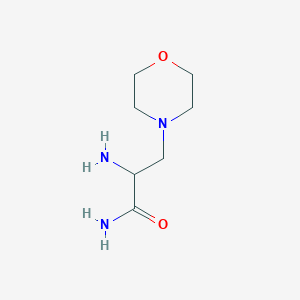

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)

